2-Bromophenylhydrazine hydrochloride hydrate
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Overview
Description
2-Bromophenylhydrazine hydrochloride hydrate is a chemical compound with the molecular formula C6H7BrN2.ClH.H2O. It is a white to light yellow crystalline powder that is hygroscopic in nature . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-bromophenylhydrazine hydrochloride hydrate involves several steps, including diazotization, reduction, purification, and salification . The process begins with the diazotization of 2-bromoaniline using sodium nitrite in the presence of hydrochloric acid at low temperatures (around 2°C). This is followed by the reduction of the diazonium salt using zinc powder and concentrated hydrochloric acid . The crude product is then purified and converted to its hydrochloride salt using acetone .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet market demands. The process is optimized for higher yields and purity, ensuring that the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylhydrazine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and concentrated hydrochloric acid are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazines.
Scientific Research Applications
2-Bromophenylhydrazine hydrochloride hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromophenylhydrazine hydrochloride hydrate involves its ability to form hydrazones with carbonyl compounds. This reaction is similar to the formation of imines and involves the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water . The resulting hydrazone can undergo further reactions, such as reduction or substitution, depending on the conditions .
Comparison with Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
- 2-Iodophenylhydrazine hydrochloride
Comparison: 2-Bromophenylhydrazine hydrochloride hydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and stability, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(2-bromophenyl)hydrazine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH.H2O/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKWXLANBZBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Br.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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